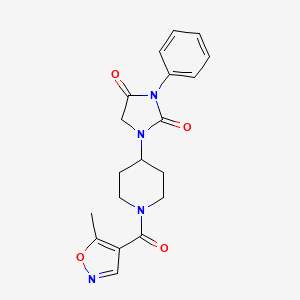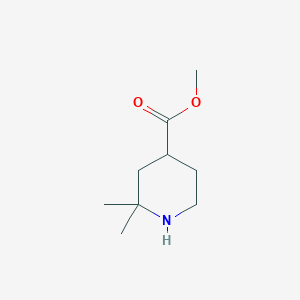![molecular formula C19H22ClN B2608682 1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride CAS No. 24403-87-0](/img/structure/B2608682.png)
1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride” is a complex organic molecule that contains a spirocyclic structure. A spirocyclic compound is a cyclic compound in which two rings share a single atom, which is called the spiroatom . In this case, the spiroatom is a carbon atom that is part of both a cyclopentane ring and an isoquinoline ring. The compound also contains a phenyl group (a ring of six carbon atoms, similar to benzene) and a hydrochloride group, which suggests it is a salt of a compound containing a basic nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a spirocyclic structure, which is a characteristic feature of many biologically active natural products and pharmaceuticals . The presence of the isoquinoline moiety could imply potential biological activity, as isoquinoline is a structural motif found in a number of alkaloids and pharmaceuticals .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would largely depend on the reaction conditions and the reagents used. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the isoquinoline moiety might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the aromatic rings might contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique
Synthetic Methodologies and Heterocyclic Compound Discovery
The synthesis of carbobicyclic compounds via palladium-catalyzed cyclization/hydrosilylation highlights the importance of spirocyclic structures in achieving high yield and regioselectivity. Such methodologies are essential for constructing silylated spirocycles and fused bicyclic complexes, demonstrating the compound's utility in complex organic synthesis (Wang et al., 2001).
Further, the compound serves as a precursor in the synthesis of tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines and condensed spirocyclic systems, paving the way for novel heterospiro systems exploration (Kisel et al., 2002).
Advanced Heterocyclic Scaffolds and Medicinal Chemistry Applications
The development of dispiropyrrolo[2,1-a]isoquinoline derivatives via multicomponent 1,3-dipolar cycloaddition represents an innovative approach to constructing novel heterocyclic scaffolds with potential biological activities, showcasing the compound's relevance in medicinal chemistry (Boudriga et al., 2019).
Moreover, the synthesis of spiroheterocycles, such as 2,3',4'-tri-substituted-1,2-dihydro-4H,4'H-spiro[isoquinoline-3,5'-isoxazol]-4-ones, and their evaluation for antitubercular activity, emphasizes the critical role of spirocyclic compounds in discovering new pharmacophores for antitubercular drugs (Hadda et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
1-phenylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-2-8-15(9-3-1)18-16-10-4-5-11-17(16)19(14-20-18)12-6-7-13-19;/h1-5,8-11,18,20H,6-7,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQWRXLFHBBRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)
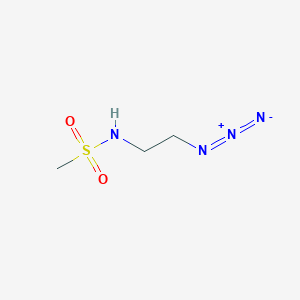
![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)
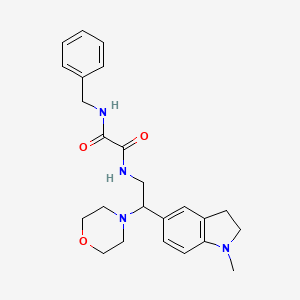
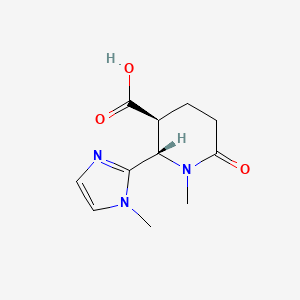
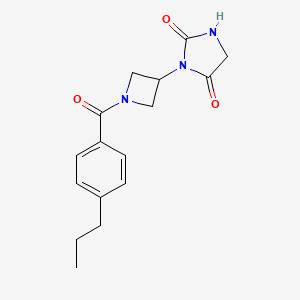
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)
![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

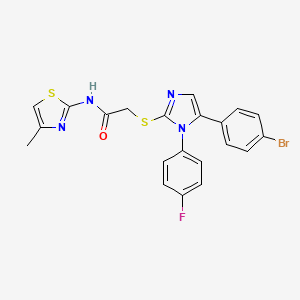
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)
